molecular formula C8H8FIO2 B6298265 1-Fluoro-3-iodo-2-(methoxymethoxy)benzene CAS No. 1160293-62-8

1-Fluoro-3-iodo-2-(methoxymethoxy)benzene

Cat. No.: B6298265
CAS No.: 1160293-62-8
M. Wt: 282.05 g/mol
InChI Key: FOTFDWLGUZWFNP-UHFFFAOYSA-N
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Description

1-Fluoro-3-iodo-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8FIO2 It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, an iodine atom, and a methoxymethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-3-iodo-2-(methoxymethoxy)benzene typically involves multiple steps. One common method starts with the iodination of a fluorobenzene derivative, followed by the introduction of the methoxymethoxy group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-3-iodo-2-(methoxymethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used under appropriate conditions to achieve substitution.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different halogen or alkyl groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Fluoro-3-iodo-2-(methoxymethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological systems, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-iodo-2-(methoxymethoxy)benzene depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations to form desired products. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Fluoro-2-iodo-3-methoxybenzene
  • 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene
  • 3-Fluoro-2-iodoanisole

Uniqueness

1-Fluoro-3-iodo-2-(methoxymethoxy)benzene is unique due to the presence of the methoxymethoxy group, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for specific applications where such properties are desired.

Properties

IUPAC Name

1-fluoro-3-iodo-2-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FIO2/c1-11-5-12-8-6(9)3-2-4-7(8)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTFDWLGUZWFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC=C1I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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